

Commercial availability and suppliers of 3,5-Dichloro-2-iodopyrazine

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Compound of Interest

Compound Name: 3,5-Dichloro-2-iodopyrazine

Cat. No.: B179692

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An In-depth Technical Guide to **3,5-Dichloro-2-iodopyrazine**: Commercial Availability, Synthetic Applications, and Best Practices

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of **3,5-Dichloro-2-iodopyrazine**, a pivotal reagent in modern synthetic chemistry. We will explore its unique chemical properties, navigate the commercial supplier landscape, and provide detailed, field-tested protocols for its effective use. This document is designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to leverage this versatile building block to its fullest potential.

The Strategic Value of 3,5-Dichloro-2-iodopyrazine in Synthesis

3,5-Dichloro-2-iodopyrazine (CAS No: 136866-30-3) is a halogenated pyrazine derivative whose value lies in the strategic placement of its three halogen substituents.^[1] The pyrazine core is a common motif in pharmacologically active compounds, and this reagent provides an efficient entry point for its incorporation.

The key to its utility is the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly more reactive, particularly in palladium-catalyzed cross-coupling reactions.^[1] This allows for selective functionalization at the 2-position while leaving the two chlorine

atoms at the 3- and 5-positions untouched for subsequent transformations. This built-in, two-stage reactivity makes it an indispensable tool for creating complex, multi-substituted heterocyclic molecules, which is crucial in the drug discovery pipeline.^[1]

Commercial Sourcing and Supplier Analysis

Acquiring high-purity **3,5-Dichloro-2-iodopyrazine** is the foundational step for any successful synthetic campaign. The compound is readily available from a variety of specialized chemical suppliers. When selecting a vendor, key considerations should include purity specifications, availability of analytical data (e.g., Certificate of Analysis), lead times, and scalability for future needs.

Below is a comparative table of notable commercial suppliers.

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Matrix Scientific	N/A	136866-30-3	C ₄ HCl ₂ IN ₂	274.88
ChemShuttle	95%	136866-30-3	C ₄ HCl ₂ IN ₂	274.876
Benchchem	N/A	136866-30-3	C ₄ HCl ₂ IN ₂	274.87
ChemUniverse	98%	136866-30-3	C ₄ HCl ₂ IN ₂	274.87
BLD Pharm	N/A	136866-30-3	C ₄ HCl ₂ IN ₂	N/A
Fisher Scientific	min 98%	136866-30-3	C ₄ HCl ₂ IN ₂	274.88

Note: Purity levels and availability are subject to batch variations and should be confirmed directly with the supplier. Prices vary significantly based on quantity.^{[2][3][4]}

Safe Handling and Storage Protocols

As with many halogenated organic compounds, **3,5-Dichloro-2-iodopyrazine** requires careful handling to ensure laboratory safety. It is classified as an irritant, causing skin and serious eye irritation.^{[4][5]}

Core Safety Directives:

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
[5][6]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
- Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[5]
- Handling: Avoid breathing dust, fumes, or gas.[5][6] Wash hands and any exposed skin thoroughly after handling.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Store locked up.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Synthetic Applications: A Practical Protocol

The primary application of **3,5-Dichloro-2-iodopyrazine** is as a versatile intermediate in cross-coupling reactions. The Suzuki-Miyaura coupling is a frequently employed method for forming a new carbon-carbon bond at the reactive C-I position.

Detailed Protocol: Selective Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid to the 2-position of the pyrazine ring, a foundational step for further diversification.

Objective: To synthesize 2-Aryl-3,5-dichloropyrazine via a selective, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **3,5-Dichloro-2-iodopyrazine** (1.0 eq)

- Arylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
- 1,4-Dioxane, anhydrous
- Water, degassed
- Standard, flame-dried glassware
- Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

- Inert Atmosphere Setup: Assemble a round-bottom flask with a stir bar and reflux condenser. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of inert gas.
- Reagent Addition: To the flask, add **3,5-Dichloro-2-iodopyrazine** (1.0 eq), the chosen arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous K₂CO₃ (2.5 eq).
- Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The volume should be sufficient to create a stirrable slurry.
- Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
- Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored.
- Monitoring: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material. The reaction is typically complete within 4-12 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

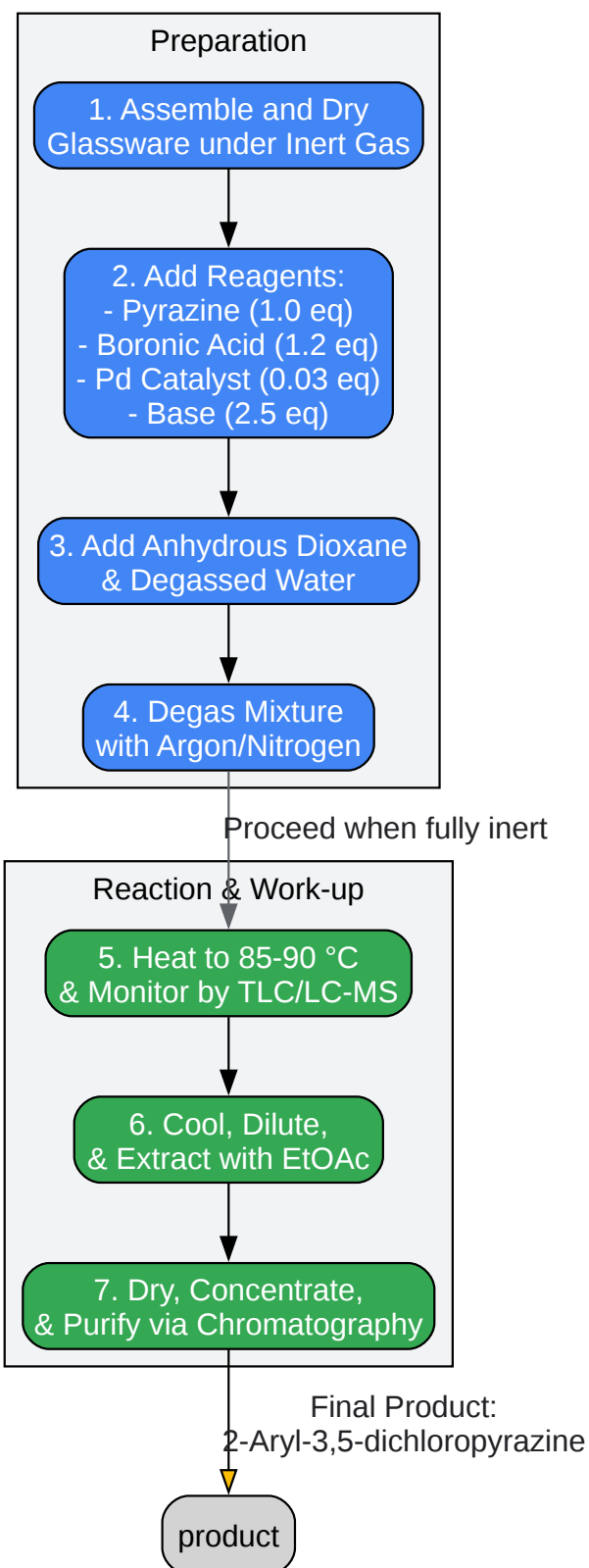
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Expertise-Driven Rationale:

- **Reagent Stoichiometry:** A slight excess of the boronic acid (1.2 eq) is used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.^[7]
- **Catalyst Choice:** $\text{Pd}(\text{PPh}_3)_4$ is a robust, general-purpose catalyst for Suzuki couplings. Its 18-electron configuration provides a ready source of the active 14-electron $\text{Pd}(0)$ species required for the catalytic cycle.
- **Base and Solvent System:** The aqueous base (K_2CO_3) is essential for activating the boronic acid in the transmetalation step. The dioxane/water solvent system is effective at solubilizing both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.

Workflow Visualization

The following diagram outlines the logical progression of the Suzuki-Miyaura coupling protocol.



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Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling.

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